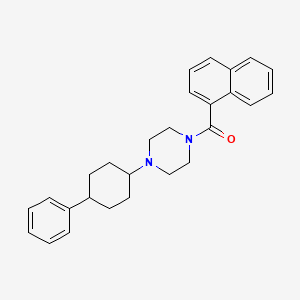![molecular formula C11H18ClNO2S B6020765 5-[5-(aminomethyl)-2-thienyl]-3-methylpentanoic acid hydrochloride](/img/structure/B6020765.png)
5-[5-(aminomethyl)-2-thienyl]-3-methylpentanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[5-(aminomethyl)-2-thienyl]-3-methylpentanoic acid hydrochloride, also known as pregabalin, is a medication used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. It was first approved by the US Food and Drug Administration (FDA) in 2004. Pregabalin is a structural analogue of gamma-aminobutyric acid (GABA) and binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
作用机制
Pregabalin binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of several neurotransmitters, including glutamate, substance P, and noradrenaline, which are involved in pain signaling and anxiety.
Biochemical and Physiological Effects
Pregabalin has been shown to reduce the release of several neurotransmitters, including glutamate, substance P, and noradrenaline. This reduction in neurotransmitter release is thought to be responsible for the analgesic and anxiolytic effects of 5-[5-(aminomethyl)-2-thienyl]-3-methylpentanoic acid hydrochloride. Pregabalin has also been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic effects.
实验室实验的优点和局限性
Pregabalin has several advantages for use in lab experiments. It is readily available and can be easily synthesized. Pregabalin is also stable and has a long shelf-life. However, there are also some limitations to using 5-[5-(aminomethyl)-2-thienyl]-3-methylpentanoic acid hydrochloride in lab experiments. Pregabalin can be expensive, and its effects can be difficult to measure in some experimental settings.
未来方向
There are several future directions for research on 5-[5-(aminomethyl)-2-thienyl]-3-methylpentanoic acid hydrochloride. One area of research is the development of new formulations of this compound that may improve its efficacy and reduce its side effects. Another area of research is the investigation of the long-term effects of this compound use, particularly in patients with chronic pain or anxiety disorders. Additionally, further research is needed to understand the mechanisms underlying the analgesic and anxiolytic effects of this compound.
合成方法
Pregabalin is synthesized from 4-methyl5-[5-(aminomethyl)-2-thienyl]-3-methylpentanoic acid hydrochloride, which is obtained through a multi-step process involving the reaction of 3-methylbutyraldehyde with ammonia and thiophene-2-carboxylic acid. The resulting 4-methylthis compound is then converted to this compound through a reaction with hydrochloric acid.
科学研究应用
Pregabalin has been extensively studied for its efficacy in treating various medical conditions. In a randomized, double-blind, placebo-controlled study, 5-[5-(aminomethyl)-2-thienyl]-3-methylpentanoic acid hydrochloride was found to be effective in reducing pain in patients with diabetic peripheral neuropathy. Another study found that this compound was effective in reducing the frequency of seizures in patients with epilepsy. Pregabalin has also been shown to be effective in treating generalized anxiety disorder.
属性
IUPAC Name |
5-[5-(aminomethyl)thiophen-2-yl]-3-methylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S.ClH/c1-8(6-11(13)14)2-3-9-4-5-10(7-12)15-9;/h4-5,8H,2-3,6-7,12H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBDXYFMCIUUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(S1)CN)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6020683.png)

![3-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6020697.png)
![N-(3'-methyl-3-biphenylyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6020704.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B6020711.png)
![4-acetyl-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6020718.png)
![2-{[(4,6-dimethoxy-2-pyrimidinyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B6020740.png)
![2-[{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B6020748.png)
![2-[1-cyclopentyl-4-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6020754.png)
![ethyl 2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B6020759.png)
![N-{2-(dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl}-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B6020773.png)
![2-amino-1-(dimethylamino)-4-[5-ethyl-2-(ethylthio)-3-thienyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B6020777.png)
![3-{1-[3-(2-chlorophenyl)propanoyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6020783.png)
![N~2~-(2-ethylphenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6020784.png)